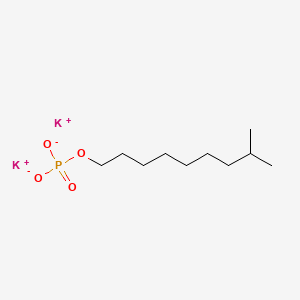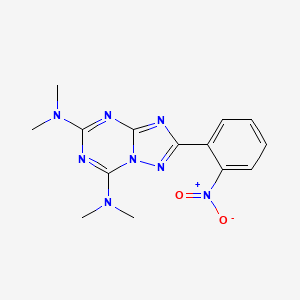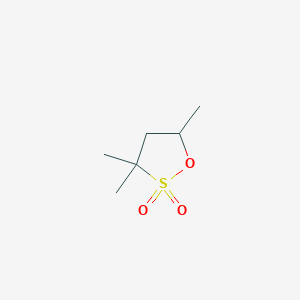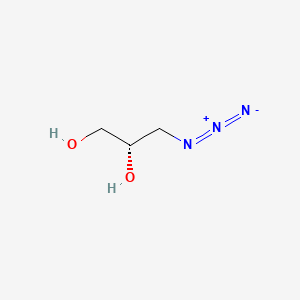
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol is an organic compound with the molecular formula C25H22O10 It is characterized by its three hydroxy and methoxycarbonyl groups attached to a central carbinol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol typically involves the reaction of 4-hydroxy-3-methoxycarbonylbenzaldehyde with a suitable reducing agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl groups can be reduced to alcohols or other derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol has several applications in scientific research:
Wirkmechanismus
The mechanism by which Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol exerts its effects is primarily through its functional groups. The hydroxy and methoxycarbonyl groups can interact with various molecular targets, influencing biochemical pathways. For example, the hydroxy groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Tris(4-hydroxyphenyl)methane: Similar structure but lacks the methoxycarbonyl groups.
Tris(4-methoxyphenyl)methane: Similar structure but lacks the hydroxy groups.
Uniqueness: Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
128626-48-2 |
|---|---|
Molekularformel |
C25H22O10 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-[hydroxy-bis(4-hydroxy-3-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C25H22O10/c1-33-22(29)16-10-13(4-7-19(16)26)25(32,14-5-8-20(27)17(11-14)23(30)34-2)15-6-9-21(28)18(12-15)24(31)35-3/h4-12,26-28,32H,1-3H3 |
InChI-Schlüssel |
PYBWMVOTCMEAJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(=O)OC)(C3=CC(=C(C=C3)O)C(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)







